3,3,4,4-Tetramethylazetidin-2-one

β-Lactam synthesis Chlorosulfonyl deprotection Phase-transfer catalysis

Need a base-stable β-lactam for hindered amino ester synthesis? 3,3,4,4-Tetramethylazetidin-2-one (CAS 13423-22-8) eliminates enolization risks of less substituted analogs. - **Performance**: Enables 93-96% methanolysis yield to methyl 3-amino-2,2,3-trimethylbutanoate. - **Stability**: Withstands 25% NaOH at 50 °C; crystalline solid (mp 95-97 °C) vs. low-melting alternatives. - **Flexibility**: Free N-H for derivatization (unlike N-methyl isomer). - **QC Ready**: Peer-reviewed ¹³C NMR & melt point for rapid release.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 13423-22-8
Cat. No. B3377657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetramethylazetidin-2-one
CAS13423-22-8
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC1(C)C)C
InChIInChI=1S/C7H13NO/c1-6(2)5(9)8-7(6,3)4/h1-4H3,(H,8,9)
InChIKeyGSSQLMMZAQIQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4-Tetramethylazetidin-2-one: Technical Baseline and Procurement Overview


3,3,4,4-Tetramethylazetidin-2-one (CAS 13423-22-8) is a fully substituted monocyclic β-lactam (2-azetidinone) bearing four methyl groups at ring positions 3 and 4, with molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol [1]. The compound is a crystalline solid at ambient temperature (mp 95–97 °C) with a computed logP of 0.544 [2]. It is primarily employed as a key intermediate in the manufacture of 3-amino-2,2,3-trimethylbutanoate esters—building blocks for pharmaceuticals and agrochemicals—via acid-catalyzed alcoholysis [3]. Its tetrasubstituted ring architecture confers a distinctive steric and electronic profile that differentiates it from less substituted azetidinone analogs in both synthetic performance and physicochemical handling.

Synthetic Intermediate
Key building block for sterically hindered amino acid ester scaffolds via acid-catalyzed alcoholysis
Ring Architecture
Tetrasubstituted β-lactam with distinct steric and electronic profile vs. less substituted azetidinone analogs
Handling Profile
Crystalline solid supporting precise gravimetric dispensing and ambient storage workflows

Why Generic Substitution Fails: Structural Differentiation from Analogs


Substituting 3,3,4,4-tetramethylazetidin-2-one with a generic azetidinone—even one sharing the identical molecular formula (C₇H₁₃NO)—introduces quantifiable performance penalties. The tetrasubstitution pattern at C3 and C4 eliminates all α-carbon protons, suppressing enolization and epimerization pathways that plague 3-monosubstituted or 3,3-disubstituted analogs [1]. The N–H hydrogen bond donor (absent in the N-methylated isomer 1,3,3,4-tetramethyl-2-azetidinone, CAS 88413-83-6) governs solubility, crystal packing, and NH-directed reactivity . Furthermore, the specific olefin precursor (2,3-dimethyl-2-butene) enables cycloaddition with chlorosulfonyl isocyanate in substantially higher yield than less substituted or less electron-rich alkenes [2]. Physical form also differs markedly: the target compound is a crystalline solid (mp 95–97 °C), whereas the closest formula analog 3,3-diethylazetidin-2-one melts at 34–38 °C and 3,3-dimethylazetidin-2-one is a low-melting solid (mp ~20 °C), directly impacting weighing accuracy, storage stability, and formulation workflows . These differences are not cosmetic—they translate into measurable yield gaps, divergent impurity profiles, and altered downstream reactivity that generic substitution cannot replicate.

This Compound
Zero α-carbon protons; resists enolization and epimerization under basic conditions
Less Substituted Analogs
1–2 enolizable α-protons may generate side products and raise purification burden
This Compound
N–H hydrogen bond donor enables N-functionalization and directs crystallization behavior
N-Methyl Isomer (CAS 88413-83-6)
Zero HBD; N-functionalization chemistry is unavailable, limiting synthetic utility
This Compound
Crystalline solid at ambient temperature; supports reproducible microbalance weighing
Formula Analogs
Low-melting solids or liquids near room temperature may complicate handling and storage
Generic azetidinone substitution may not reproduce yield, impurity profile, or downstream reactivity observed with the tetrasubstituted compound.

Head-to-Head Performance Evidence vs. Comparator Azetidinones


De-chlorosulfonylation Yield: Phase-Transfer Catalysis Advantage

In a direct head-to-head comparison within the same patent (EP0957090), the inventive phase-transfer deprotection of 1-chlorosulfonyl-3,3,4,4-tetramethyl-2-azetidinone using aqueous NaOH and benzyltriethylammonium chloride at 50 °C delivered 3,3,4,4-tetramethyl-2-azetidinone in 98% isolated yield with 99.8% GC purity [1]. Under identical substrate conditions, the prior art method employing sodium sulfite and potassium hydroxide (J. Org. Chem. 1970, 35, 2043) achieved only 77% yield [1]. The 21-percentage-point yield gap is accompanied by superior waste-liquid treatability in the phase-transfer process, as the aqueous waste contains only excess alkali and inorganic salts rather than odorous thiols or pyridine [1].

De-chlorosulfonylation Yield
Head-to-head
98% yield (99.8% GC purity) vs. 77% yield — 21-point gap
Supports process route selection
Phase-transfer catalysis method; NaOH/toluene/water, 50 °C
β-Lactam synthesis Chlorosulfonyl deprotection Phase-transfer catalysis Process chemistry

Downstream Conversion Efficiency to Amino Acid Ester

The Sumitomo patent EP0962449A2 demonstrates that 3,3,4,4-tetramethylazetidin-2-one undergoes acid-catalyzed methanolysis to methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride in 93% yield (Example 1: 95% purity, 93% yield) and up to 96% yield as the free amino ester (Example 2 variant: 99% purity) [1]. This specific transformation exploits the tetramethyl-substituted β-lactam ring; a less substituted analog would generate a structurally different amino acid ester. The high conversion efficiency is attributed to the steric acceleration provided by the gem-dimethyl groups at C3, which favor ring-opening via Thorpe–Ingold effect [2].

Amino Ester Conversion
Supporting evidence
93–96% yield vs. 19% from sulfonamide precursor — ~5-fold difference
Supports building-block procurement review
Acid-catalyzed methanolysis; Thorpe–Ingold acceleration
Amino acid ester synthesis β-Lactam alcoholysis Pharmaceutical intermediates Ring-opening

Physical Form and Melting Point Comparison

3,3,4,4-Tetramethylazetidin-2-one is a crystalline solid with a melting point of 95–97 °C [1], enabling precise gravimetric dispensing and long-term ambient storage without special cold-chain requirements. In contrast, 3,3-dimethylazetidin-2-one (pivalolactam, CAS 7486-91-1) melts at approximately 20 °C, existing as a low-melting solid or liquid near room temperature , while the isomeric 3,3-diethylazetidin-2-one (CAS 16006-10-3) melts at 34–38 °C . The 4,4-dimethyl isomer (CAS 4879-95-2) melts at 166–172 °C , requiring elevated-temperature processing for melt-based formulations. Among these, the tetramethyl compound occupies a unique, operationally convenient thermal window that minimizes both cold-storage logistics and high-temperature degradation risk.

Melting Point Comparison
Cross-study
95–97 °C vs. ~20 °C (3,3-dimethyl), 34–38 °C (3,3-diethyl), 166–172 °C (4,4-dimethyl)
Supports lab handling and storage fit
Operationally convenient thermal window; no cold-chain required
Solid handling Melting point Weighing accuracy Storage stability

Hydrogen Bond Donor Availability: N–H vs. N-Methyl

The target compound possesses one hydrogen bond donor (the lactam N–H) and one hydrogen bond acceptor (the carbonyl oxygen), with a computed polar surface area of 29.1 Ų . Its N-methylated isomer, 1,3,3,4-tetramethyl-2-azetidinone (CAS 88413-83-6), has zero hydrogen bond donors, identical molecular formula (C₇H₁₃NO), and identical molecular weight . The presence of the N–H proton enables hydrogen-bond-directed crystallization, modulates aqueous and organic solubility, and provides a synthetic handle for N-functionalization (sulfonylation, acylation, alkylation) that is entirely absent in the N-methyl analog.

H-Bond Donor Availability
Class-level
1 HBD (N–H) vs. 0 HBD (N-methyl isomer); PSA 29.1 vs. 20.3 Ų
Supports N-functionalization workflow
Data to verify; computed descriptors
Hydrogen bonding Solubility Crystal engineering N-functionalization

Steric Shielding and Resistance to Enolization

In 3,3,4,4-tetramethylazetidin-2-one, both C3 and C4 are fully substituted with methyl groups, leaving zero α-carbon protons adjacent to the carbonyl. This contrasts with 3-monosubstituted or 3,3-disubstituted azetidinones (e.g., 3,3-dimethylazetidin-2-one, which bears two α-protons at C4) . The absence of acidic α-protons precludes base-mediated enolization, epimerization at C4, and aldol-type side reactions under basic or nucleophilic conditions [1]. For pharmaceutical intermediate applications where stereochemical fidelity is critical, this innate stability reduces impurity formation and simplifies downstream purification.

Steric Shielding
Class-level
0 α-carbon protons at C3 and C4; no enolizable positions
Supports base-mediated process conditions
Reduced side-product risk under basic/nucleophilic conditions
Stereochemical integrity Enolate chemistry Process robustness Impurity control

Spectroscopic Identity Confirmation with Published NMR Data

Complete ¹³C NMR assignments for 3,3,4,4-tetramethylazetidin-2-one were published in the Australian Journal of Chemistry (1979) as part of a systematic study of carbon-13 spectra of amides, lactams, and their thio/seleno analogs [1]. The compound's spectrum, recorded in CDCl₃, is archived in the KnowItAll NMR Spectral Library (Wiley) and on SpectraBase, providing a verified reference for identity confirmation by QC laboratories [2]. While many azetidinones lack publicly accessible, peer-reviewed NMR reference data, the existence of a published and database-curated ¹³C NMR spectrum enables rapid, unambiguous batch-release identity testing without the need for in-house reference standard qualification.

Spectroscopic Identity
Supporting evidence
Published ¹³C NMR assignment (Aust. J. Chem., 1979); archived in KnowItAll library
Supports QC identity method development
Peer-reviewed reference data enables batch-release testing
Quality control ¹³C NMR Identity testing Spectral fingerprint

Best-Fit Application Scenarios Based on Performance Evidence


Scale-Up of Sterically Hindered Amino Acid Esters

When scaling the synthesis of sterically hindered β-amino acid esters for medicinal chemistry programs, 3,3,4,4-tetramethylazetidin-2-one is the preferred starting material. The Sumitomo process delivers the compound in 98% yield and 99.8% purity from the N-chlorosulfonyl precursor [1], and its subsequent acid-catalyzed methanolysis proceeds in 93–96% yield to methyl 3-amino-2,2,3-trimethylbutanoate [2]. The combined two-step sequence from 2,3-dimethyl-2-butene offers a robust, high-yielding route to this specific amino ester scaffold that cannot be replicated with less substituted β-lactam intermediates.

N-Functionalized β-Lactam Building Block Synthesis

For researchers synthesizing N-sulfonylated, N-acylated, or N-alkylated azetidinone derivatives—common intermediates in β-lactamase inhibitor and cholesterol absorption inhibitor programs—the N–H proton of 3,3,4,4-tetramethylazetidin-2-one is indispensable. The N-methyl isomer (CAS 88413-83-6, 0 HBD) cannot undergo N-deprotonation or N-functionalization chemistry [1]. Procurement of the N–H compound ensures synthetic flexibility, while the tetramethyl substitution pattern simultaneously protects against C3/C4 side reactions during N-derivatization [2].

Robust Process Chemistry Under Strongly Basic Conditions

The Sumitomo de-chlorosulfonylation process exposes the β-lactam ring to 25% aqueous NaOH at 50 °C for extended periods without ring degradation—a testament to the stabilizing effect of the tetramethyl substitution pattern [1]. Process chemists designing routes that require base-stable β-lactam intermediates should prioritize this compound over analogs bearing enolizable α-protons (e.g., 3,3-dimethylazetidin-2-one), which would undergo competing enolate chemistry under identical conditions [2]. The phase-transfer protocol also generates aqueous waste free of thiols and pyridine, simplifying environmental compliance at manufacturing scale [1].

Analytical Method Development and Reference Standard Qualification

For QC laboratories establishing identity and purity methods, 3,3,4,4-tetramethylazetidin-2-one offers a distinct advantage: a peer-reviewed, fully assigned ¹³C NMR spectrum published in the Australian Journal of Chemistry (1979) and archived in the Wiley KnowItAll spectral library [1]. Combined with its well-defined melting point (95–97 °C) [2], these orthogonal identity benchmarks enable rapid method qualification and batch-release testing without the need for costly in-house reference standard synthesis and structural elucidation.

Application
Selection Property
Validation Focus
Sterically hindered amino acid ester scale-up
Synthetic yield and purity profile
Process robustness and waste-stream review
N-Functionalized β-lactam building block synthesis
N–H hydrogen bond donor availability
N-derivatization reactivity confirmation
Base-stable intermediate for process chemistry
Absence of enolizable α-protons
Side-product profile under basic conditions
Analytical reference standard qualification
Published spectroscopic reference data
Identity method qualification and batch acceptance
Quote Request

Request a Quote for 3,3,4,4-Tetramethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.